molecular formula C11H15ClN2O B8516001 (3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride

(3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride

Katalognummer: B8516001
Molekulargewicht: 226.70 g/mol
InChI-Schlüssel: BBODDTTVNJYOHR-FVGYRXGTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride is a chemical compound with a unique structure that includes a benzazepine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic conditions to form the benzazepine ring, followed by the introduction of the amino group through reductive amination. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of flow microreactor systems, which offer advantages such as improved reaction control, higher efficiency, and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the compound’s structure, such as reducing double bonds or carbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

(3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride is unique due to its benzazepine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C11H15ClN2O

Molekulargewicht

226.70 g/mol

IUPAC-Name

(3S)-3-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one;hydrochloride

InChI

InChI=1S/C11H14N2O.ClH/c1-13-10-5-3-2-4-8(10)6-7-9(12)11(13)14;/h2-5,9H,6-7,12H2,1H3;1H/t9-;/m0./s1

InChI-Schlüssel

BBODDTTVNJYOHR-FVGYRXGTSA-N

Isomerische SMILES

CN1C2=CC=CC=C2CC[C@@H](C1=O)N.Cl

Kanonische SMILES

CN1C2=CC=CC=C2CCC(C1=O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.